Butyl benzenesulfonate
Overview
Description
Butyl benzenesulfonate is an organic compound with the molecular formula C10H14O3S. It is an ester derived from benzenesulfonic acid and butanol. This compound is known for its surfactant properties, making it useful in various industrial applications, including detergents and emulsifiers.
Preparation Methods
Synthetic Routes and Reaction Conditions: Butyl benzenesulfonate can be synthesized through the esterification of benzenesulfonic acid with butanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods: In industrial settings, the production of this compound involves the continuous esterification of benzenesulfonic acid with butanol in the presence of a strong acid catalyst. The reaction mixture is heated to a specific temperature to promote the esterification process. The resulting product is then purified through distillation to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions: Butyl benzenesulfonate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form benzenesulfonic acid and butanol.
Substitution Reactions: The sulfonate group in this compound can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Substitution Reactions: Nucleophiles such as amines or alcohols under mild to moderate conditions.
Major Products Formed:
Hydrolysis: Benzenesulfonic acid and butanol.
Substitution Reactions: Various substituted benzenesulfonates depending on the nucleophile used.
Scientific Research Applications
Butyl benzenesulfonate has several applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance the solubility of reactants and products.
Biology: Employed in the preparation of biological samples for analysis, particularly in the extraction and purification of proteins and nucleic acids.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the formulation of detergents, emulsifiers, and other cleaning agents.
Mechanism of Action
The mechanism of action of butyl benzenesulfonate primarily involves its surfactant properties. As a surfactant, it reduces the surface tension between different phases, such as oil and water, allowing for the formation of stable emulsions. This property is particularly useful in various industrial and research applications where the mixing of immiscible substances is required.
Comparison with Similar Compounds
Benzenesulfonic acid: The parent compound of butyl benzenesulfonate, known for its strong acidic properties and use in the synthesis of various sulfonate esters.
Toluene sulfonate: Another sulfonate ester with similar surfactant properties but derived from toluene instead of benzene.
Sodium dodecylbenzenesulfonate: A widely used surfactant in detergents and cleaning agents, known for its excellent emulsifying properties.
Uniqueness of this compound: this compound is unique due to its specific ester structure, which imparts distinct solubility and surfactant properties compared to other sulfonate esters. Its ability to form stable emulsions and enhance the solubility of various compounds makes it particularly valuable in both research and industrial applications.
Properties
IUPAC Name |
butyl benzenesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3S/c1-2-3-9-13-14(11,12)10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIKBCKTWWPVAIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOS(=O)(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1075357 | |
Record name | Butyl benzenesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1075357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80-44-4 | |
Record name | Butyl benzenesulfonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=80-44-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenesulfonic acid, n-butyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080444 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BUTYL BENZENESULFONATE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3215 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Butyl benzenesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1075357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Butyl benzenesulfonate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y9VFZ9PM33 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the alkyl chain length of alkyl benzenesulfonates affect the properties of polypyrrole when used as a dopant during synthesis?
A1: [] Research has shown that increasing the alkyl chain length of alkyl benzenesulfonate dopants in polypyrrole (PPy) synthesis significantly influences the polymer's electrochemical and mechanical properties. For instance, PPy doped with p-(n-butyl)benzenesulfonate exhibited the highest electronic conductivity. [] Conversely, PPy doped with p-(n-octyl)benzenesulfonate displayed a maximum linear elongation of 4% between its oxidized and reduced states. [] These findings suggest that the choice of alkyl benzenesulfonate dopant allows for tailoring the properties of PPy for specific applications.
Q2: What is the role of 4-chlorobutyl tert-butyl-benzenesulfonate in the synthesis of Aripiprazole, and how does its structure contribute to the reaction selectivity?
A2: [] In the synthesis of Aripiprazole, 4-chlorobutyl tert-butyl-benzenesulfonate acts as a crucial intermediate. [] Its structure, containing both a tert-butyl phenylsulfonyloxy group and chlorine at the 1- and 4-carbon atoms respectively, is key for its function. [] The difference in substitution activities between these two groups allows for preferential substitution of the tert-butyl phenylsulfonyloxy group by a hydroxy group during a key reaction with 7-hydroxy-3,4-2(1H)dihydroquinolinone. [] This selectivity minimizes the formation of unwanted dipolyquinolinone byproducts, leading to higher product purity and yield in the Aripiprazole synthesis. []
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